molecular formula C16H15NO6 B1370324 Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate CAS No. 61032-41-5

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Cat. No. B1370324
CAS RN: 61032-41-5
M. Wt: 317.29 g/mol
InChI Key: GUOGVJFNFLXSLK-UHFFFAOYSA-N
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Patent
US07576090B2

Procedure details

In a 1 l Schlenk flask filled with argon, methyl 4benzyloxy-5-methoxy-2-nitrobenzoate (11.60 g, 36.6 mmol) and palladium on charcoal (1.17 g, 10% Pd, 1.1 mmol Pd) were combined and tetrahydrofuran (250 mL) was added. The argon was replaced with hydrogen (1 bar), and the mixture was vigorously stirred at r.t. until completion of the reaction. The palladium was separated by filtration through a pad of celite and the solvent was removed to obtain methyl 2-amino-4-hydroxy-5-methoxybenzoate (6.56 g, 36.0 mmol, 98%) which was used without further purification LC/ESI-MS: m/z=166 [M−CH4O+H]+; Rt=2.17 min.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:18]([O:19][CH3:20])=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[C:11]([N+:21]([O-])=O)[CH:10]=1)C1C=CC=CC=1.[H][H]>[Pd].O1CCCC1>[NH2:21][C:11]1[CH:10]=[C:9]([OH:8])[C:18]([O:19][CH3:20])=[CH:17][C:12]=1[C:13]([O:15][CH3:16])=[O:14]

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)OC)C=C1OC)[N+](=O)[O-]
Name
Quantity
1.17 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred at r.t. until completion of the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The palladium was separated by filtration through a pad of celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36 mmol
AMOUNT: MASS 6.56 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.